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molecular formula C7H4ClNO2S B3032653 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-33-9

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B3032653
M. Wt: 201.63 g/mol
InChI Key: FDGNVONVURZBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122567B2

Procedure details

3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole (Method 1; 0.61 g, 2.83 mmol) was taken up in MeOH (10 ml) and was heated under reflux. Aqueous lithium hydroxide (2.0 M, 3.0 ml, 6.0 mmol) was added portionwise over 45 minutes. The mixture was heated under reflux for 30 minutes before being cooled and concentrated. Water (20 ml) was added and the solution was neutralised using aqueous hydrochloric acid (2.0 M, 3.0 ml). The solution was extracted using EtOAc, and the combined organic layers were concentrated to afford the title compound as a yellow solid (0.57 g, 100%). NMR: 12.4 (1H, br), 7.4 (1H, s), 7.0 (1H, s); m/z 200.3.
Name
3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:9][C:8]2[CH:7]=[C:6]([C:10](N[C@@H]3CC4C(=CC=CC=4)[C@H]3NC=O)=[O:11])[NH:5][C:4]=2[C:3]=1[Cl:25].[OH-:26].[Li+]>CO>[C:10]([C:6]1[NH:5][C:4]2[C:3]([Cl:25])=[CH:2][S:9][C:8]=2[CH:7]=1)([OH:11])=[O:26] |f:1.2|

Inputs

Step One
Name
3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole
Quantity
0.61 g
Type
reactant
Smiles
ClC1=C(C=2NC(=CC2S1)C(=O)N[C@H]1[C@@H](C2=CC=CC=C2C1)NC=O)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC2=C(N1)C(=CS2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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